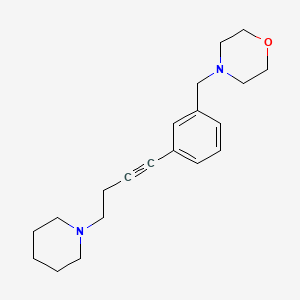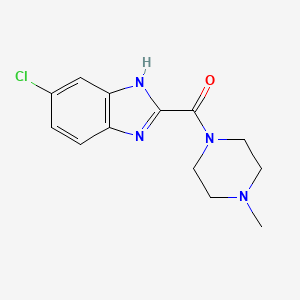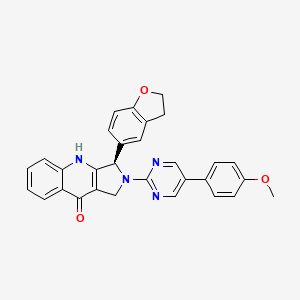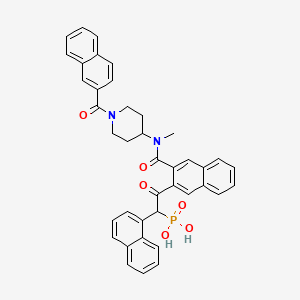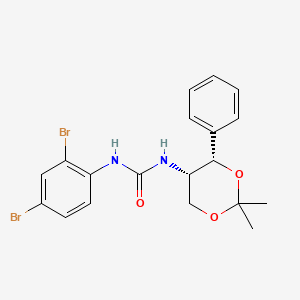
Hemin
Übersicht
Beschreibung
Hemin, also known as ferric chloride heme, is an iron-containing porphyrin with chlorine that can be formed from a heme group, such as heme B found in the hemoglobin of human blood . It is protoporphyrin IX containing a ferric iron (Fe 3+) ion with a coordinating chloride ligand .
Synthesis Analysis
Hemin is endogenously produced in the human body, for example during the turnover of old red blood cells . The effects of additives in the culture medium on the biosynthesis of heme were studied using Escherichia coli as a model microorganism. 5-Aminolaevulinic acid and hemin increased the heme concentration in E. coli by a factor of 1.5 and 4.5, respectively .
Molecular Structure Analysis
Hemin is protoporphyrin IX containing a ferric iron (Fe 3+) ion with a coordinating chloride ligand . Chemically, hemin differs from the related heme-compound hematin chiefly in that the coordinating ion is a chloride ion in hemin, whereas the coordinating ion is a hydroxide ion in hematin .
Chemical Reactions Analysis
Hemin has been reported to bind to the CXXCH motif and inhibit the function of Ca 2+ - and voltage-gated K + channel, Slo1 .
Physical And Chemical Properties Analysis
Hemin is soluble in dilute ammonia, and in solutions of NaOH with hematin formation (the Cl is displaced by an OH group); practically insoluble in dilute acid or carbonate solutions; soluble in strong organic bases such as trimethylamine, p-toluidine and dimethylaniline; soluble in concentrated H2SO4 with loss of Fe; sparingly soluble in 70-80% alcohol; practically insoluble, but stable, in water .
Wissenschaftliche Forschungsanwendungen
Treatment of Acute Intermittent Porphyria (AIP)
Intravenous (i.v.) hematin has been used in the treatment of acute intermittent porphyria (AIP) since the early 1970s and commercially available as Panhematin® (hemin for injection) since 1983 . AIP is a genetic disorder affecting the production of heme, a vital substance for the body. The treatment with Panhematin helps to regulate the heme synthesis in the body .
Pharmacokinetics and Pharmacodynamics
The clearance of i.v. hematin infusions are shown to fit a two-compartment model consisting of a rapid initial rate followed by a slower and prolonged second phase . This model is supported by the evidence demonstrating that hematin is first bound by hemopexin and, upon saturation, second by albumin .
Toxicology
Hematin, reconstituted with sterile water, rapidly degrades and it is hypothesized that the degradation products lead to morbidities such as thrombophlebitis, thrombocytopenia, and transient anticoagulation . Reconstitution with human serum albumin produces a well-tolerated hematin preparation and improves its stability significantly .
Hemostatic Effects
Reconstitution with albumin produces a significantly more stable preparation than reconstitution with sterile water and may lead to a more tolerable administration with less hemostatic interference . Hematin, once administered, is cleared hepatically and is best represented pharmacokinetically by a two-compartment model comprised of a rapid initial phase followed by a slower second phase .
Treatment of Other Porphyrias
Apart from AIP, Panhematin is also used in the treatment of other types of porphyrias . These are a group of rare genetic disorders that affect the nervous system and skin.
Wirkmechanismus
Target of Action
Panhematin, also known as Hemin or Chlorohemin, is an iron-containing porphyrin . Its primary target is the enzyme δ-aminolevulinic acid synthase , which plays a crucial role in the synthesis of porphyrin in the liver and bone marrow .
Mode of Action
Panhematin acts by limiting the hepatic and/or marrow synthesis of porphyrin . This action is likely due to the inhibition of δ-aminolevulinic acid synthase , the rate-limiting enzyme in the porphyrin/heme biosynthetic pathway .
Biochemical Pathways
The biochemical pathway primarily affected by Panhematin is the heme biosynthetic pathway . By inhibiting δ-aminolevulinic acid synthase, Panhematin reduces the rate of porphyrin synthesis, thereby preventing the accumulation of neurotoxic porphyrin precursors .
Pharmacokinetics
The pharmacokinetics of Panhematin are best represented by a two-compartment model . After administration, hematin is first bound by hemopexin and, upon saturation, second by albumin . This results in a rapid initial clearance rate followed by a slower and prolonged second phase . The highest intravenous human hematin dose reported in the literature was 12.2 mg/kg, which resulted in acute gastrointestinal pain, paresthesia, and acute tubercular necrosis .
Result of Action
The administration of Panhematin leads to a decrease in the synthesis of porphyrin, reducing the accumulation of neurotoxic porphyrin precursors . This results in the amelioration of recurrent attacks of acute intermittent porphyria .
Action Environment
The action of Panhematin can be influenced by various environmental factors. For instance, the reconstitution of hematin with human serum albumin produces a significantly more stable preparation than reconstitution with sterile water, leading to a more tolerable administration with less hemostatic interference . Furthermore, the efficacy of Panhematin can be enhanced by an appropriate period of carbohydrate loading prior to administration .
Safety and Hazards
Hemin is made from human plasma (part of the blood) which may contain viruses and other infectious agents. Donated plasma is tested and treated to reduce the risk of it containing infectious agents, but there is still a small possibility it could transmit disease . Personal precautions, protective equipment, and emergency procedures include avoiding dust formation, avoiding breathing vapours, mist or gas, and wearing personal protective equipment/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.ClH.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIJJDXEELBZFS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Cl-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32ClFeN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Panhematin | |
CAS RN |
16009-13-5 | |
| Record name | Ferrate(2-), chloro[7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-5-13)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hemin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743LRP9S7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does hemin interact with cells to influence erythroid progenitor cell growth?
A1: Hemin demonstrates a specific stimulatory effect on the growth of primitive murine erythroid progenitors (day 7 BFUE) in vitro []. This effect is dose-dependent and more pronounced in methylcellulose cultures compared to plasma clot cultures. Hemin's mechanism of action likely involves enhancing the proliferation and/or differentiation of these progenitor cells, as suggested by increased colony size and earlier appearance in culture.
Q2: Can hemin protect against hemin-induced neurotoxicity, and if so, how?
A2: While hemin is known to induce neurotoxicity, morphine has been shown to offer protection against this effect []. This protection is likely mediated by the activation of opioid receptors, leading to decreased intracellular calcium levels, a key player in hemin-induced neuronal death.
Q3: What role does hemin play in the context of sickle cell disease?
A3: Hemin exhibits a unique auto-amplification phenomenon in sickle cell disease, contributing to tissue injury []. Hemin infusion in sickle cell mice triggers acute intravascular hemolysis, leading to the release of even more hemin from red blood cells. This vicious cycle exacerbates oxidative stress and tissue damage.
Q4: How does hemin contribute to the virulence of Porphyromonas gingivalis, a periodontal pathogen?
A4: Hemin is essential for Porphyromonas gingivalis to survive in the iron-limited environment of the oral cavity []. Under iron-depleted conditions, the bacterium upregulates genes involved in iron uptake and host cell adhesion/invasion, processes crucial for its virulence.
Q5: Can hemin protect against cadmium stress in plants, and what are the underlying mechanisms?
A5: Hemin application has been shown to alleviate cadmium stress in maize by influencing sucrose and nitrogen metabolism, and regulating endogenous hormones []. Hemin enhances sucrose accumulation in leaves, promotes nitrogen uptake and assimilation, and modulates hormone levels, collectively contributing to improved plant tolerance against cadmium toxicity.
Q6: What is the molecular formula and weight of hemin?
A6: Hemin, also known as ferric chloride heme, has the molecular formula C34H32ClFeN4O4 and a molecular weight of 651.95 g/mol.
Q7: What spectroscopic techniques are used to characterize hemin and its interactions?
A7: Various spectroscopic methods have been employed to study hemin: * UV-Vis Spectroscopy: Used to monitor hemin binding to proteins and DNA, as well as its oxidation state changes [, , ]. * Fluorescence Spectroscopy: Utilized to study hemin interactions with lipoproteins [] and to detect zinc protoporphyrin IX uptake in cells []. * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information on hemin-protein complexes and their interactions with substrates [, ]. * Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to identify and characterize radical species generated during hemin-catalyzed reactions []. * Resonance Raman Spectroscopy: Provides insights into the heme structure and environment in proteins and enzymes [].
Q8: Can hemin be incorporated into drug delivery systems?
A8: Hemin can be successfully incorporated into block copolymer micelles, creating artificial peroxidase systems with enhanced stability and catalytic activity in aqueous environments []. This highlights the potential of using hemin in diverse applications, including biocatalysis and biosensing.
Q9: Does hemin exhibit catalytic activity?
A9: Hemin demonstrates peroxidase-like activity, catalyzing the oxidation of various substrates in the presence of hydrogen peroxide [, ]. This property makes hemin-based systems attractive for applications such as biosensing and biocatalysis.
Q10: How does the structure of hemin relate to its ability to bind and oxidize lipoproteins?
A10: Hemin binds to lipoproteins like LDL and HDL with high affinity, even in the presence of other serum components []. The heme ring inserts into the lipoprotein surface monolayer, with the carboxylic acid groups interacting with positively charged regions of the protein. This binding facilitates the oxidation of lipoproteins by hemin in the presence of hydrogen peroxide, potentially contributing to atherosclerosis development.
Q11: Have computational methods been applied to study hemin and its interactions?
A11: Yes, computational studies, including molecular docking and molecular dynamics simulations, have provided valuable insights into hemin's interactions with proteins like the 2-oxoglutarate carrier []. These simulations help understand the binding modes and potential regulatory mechanisms of hemin on target proteins.
Q12: What is the impact of solid dispersion on hemin's pharmaceutical properties?
A12: Solid dispersion significantly improves the solubility and dissolution rate of hemin, enhancing its bioavailability by up to 49 times compared to pure hemin []. This formulation strategy holds promise for developing hemin-based therapeutics with improved efficacy.
Q13: How does hemin administration affect erythroid progenitor cells in a patient with acute variegate porphyria?
A13: Intravenous hemin treatment in a patient with acute variegate porphyria led to a decrease in the number of blood burst-forming unit-erythroid (BFU-E) cells []. This finding suggests that hemin can modulate erythropoiesis in vivo, highlighting its potential therapeutic application in erythropoietic disorders.
Q14: Has hemin's therapeutic potential been explored in animal models of disease?
A14: Yes, pre-treatment with hemin has shown protective effects against ischemia/reperfusion injury in rat hearts []. Hemin reduces infarct size, improves ventricular function, and decreases the release of cardiac injury markers. This protective effect is linked to the induction of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties.
Q15: Can topical hemin application improve wound healing in diabetic individuals?
A15: Topical application of hemin (0.5%) has demonstrated promising wound healing properties in a rat model of diabetes []. Hemin accelerates wound contraction, enhances collagen synthesis, and modulates the expression of pro- and anti-inflammatory cytokines, contributing to faster and more efficient wound repair.
Q16: Does hemin offer protection against high-fat diet-induced liver damage?
A16: Hemin treatment has been shown to protect against non-alcoholic steatohepatitis (NASH) induced by a high-fat diet in rats []. Hemin reduces liver enzyme levels (AST and ALT), decreases oxidative stress markers, and improves liver histology, suggesting its potential therapeutic application in NASH.
Q17: Can hemin be targeted to specific cell types?
A17: The development of hemin-loaded block copolymer micelles [] opens possibilities for targeted drug delivery. By modifying the surface properties of these micelles, it may be possible to achieve selective delivery of hemin to specific cell types or tissues, enhancing its therapeutic efficacy and minimizing off-target effects.
Q18: Are there any biomarkers to monitor hemin's therapeutic effects?
A18: Hemin induces the expression of HO-1, an enzyme with protective effects against oxidative stress and inflammation [, , ]. Therefore, HO-1 levels could potentially serve as a biomarker to monitor the therapeutic efficacy of hemin treatment.
Q19: How can hemin levels be measured in biological samples?
A19: Several analytical techniques are available to quantify hemin in biological samples. These include:* Spectrophotometry: Hemin absorbs light in the visible and ultraviolet regions, allowing for its quantification using spectrophotometric methods.* High-performance liquid chromatography (HPLC): This technique separates and quantifies hemin based on its chemical properties.
Q20: What factors influence the solubility of hemin?
A20: Hemin's solubility is influenced by several factors, including pH, temperature, and the presence of other molecules. Solid dispersion techniques have proven effective in enhancing hemin's solubility and dissolution rate [], improving its bioavailability for therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)
![[(2S)-4-Amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]-(2-phenylethyl)amino]-4-oxobutanoyl] (2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoate](/img/structure/B1672973.png)

![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B1672977.png)
![N-[(R)-1-[4-(4-Methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]-2-aminoacetamide](/img/structure/B1672978.png)
![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)
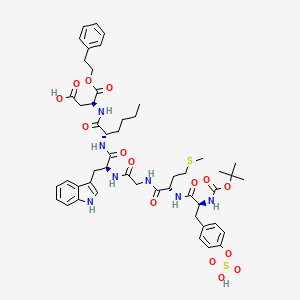
![5-Chloro-N-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B1672982.png)
